

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)adamantane-1-carboxylic Acid

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Compound of Interest

Compound Name: 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid

Cat. No.: B182481

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CAS Number: 56531-55-6[1][2][3]

This technical guide provides a comprehensive overview of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**, a molecule belonging to the adamantane family of compounds. Adamantane derivatives are of significant interest to the scientific community due to their rigid, three-dimensional structure and lipophilic nature, which imparts unique physicochemical and biological properties.[4] These characteristics have led to the exploration of adamantane-containing molecules in a wide range of applications, including antiviral, antidiabetic, antibacterial, and anticancer agents.[5]

While specific experimental data for **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** is limited in publicly available literature, this guide extrapolates potential synthetic routes, experimental protocols, and biological activities based on established knowledge of closely related adamantane derivatives.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** is presented below.

Property	Value	Source
CAS Number	56531-55-6	[1] [2] [3]
Molecular Formula	C17H20O3	[1] [2] [3]
Molecular Weight	272.34 g/mol	Chemical Database
IUPAC Name	3-(4-hydroxyphenyl)adamantane-1-carboxylic acid	[1] [2]
Synonyms	3-(4-Hydroxyphenyl)adamantanecarboxylic acid, 3-(p-hydroxyphenyl)-1-adamantanecarboxylic acid	[1] [2]
Predicted Melting Point	223-225 °C	Chemical Database
Predicted LogP	>3.0	Cheminformatics Prediction

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** is not readily available in the peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of similar adamantane derivatives, such as the Koch-Haaf reaction for carboxylation and Friedel-Crafts type reactions for arylation.

Hypothetical Synthetic Protocol:

A potential two-step synthesis could involve the initial synthesis of a suitable adamantane precursor followed by the introduction of the 4-hydroxyphenyl group.

Step 1: Synthesis of 3-Bromo-1-adamantanecarboxylic acid

This step would involve the bromination of 1-adamantanecarboxylic acid. A general procedure for such a transformation is as follows:

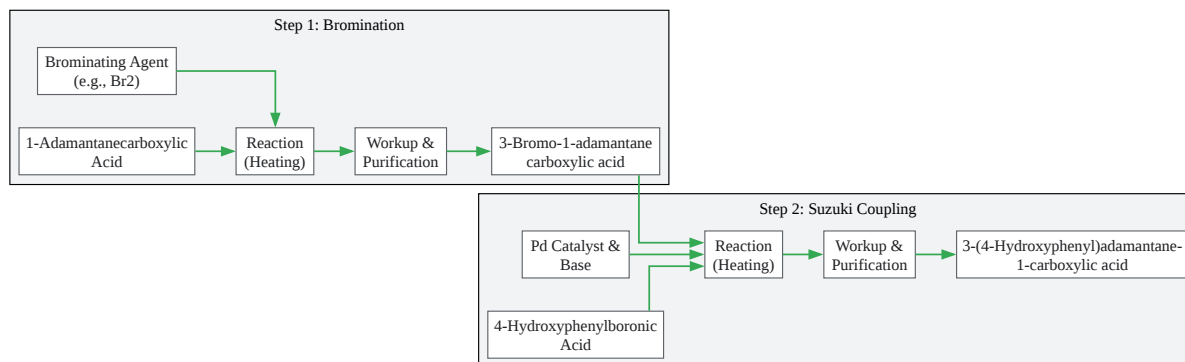
- To a stirred solution of 1-adamantanecarboxylic acid in a suitable solvent (e.g., a mixture of sulfuric acid and an inert solvent), add a brominating agent (e.g., bromine or N-bromosuccinimide).
- The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
- The precipitated product is collected by filtration, washed with water, and dried.
- Purification can be achieved by recrystallization from an appropriate solvent system.

Step 2: Palladium-catalyzed Suzuki Coupling with 4-hydroxyphenylboronic acid

The resulting 3-bromo-1-adamantanecarboxylic acid could then be coupled with 4-hydroxyphenylboronic acid via a Suzuki coupling reaction.

- In a reaction vessel, combine 3-bromo-1-adamantanecarboxylic acid, 4-hydroxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., a mixture of dioxane and water).
- The mixture is degassed and then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 100 °C.
- The reaction is monitored by TLC or LC-MS for the disappearance of the starting materials.
- Once the reaction is complete, the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**.

Experimental Workflow for Synthesis



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Caption: Hypothetical two-step synthesis of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**.

Potential Biological Activities and Signaling Pathways

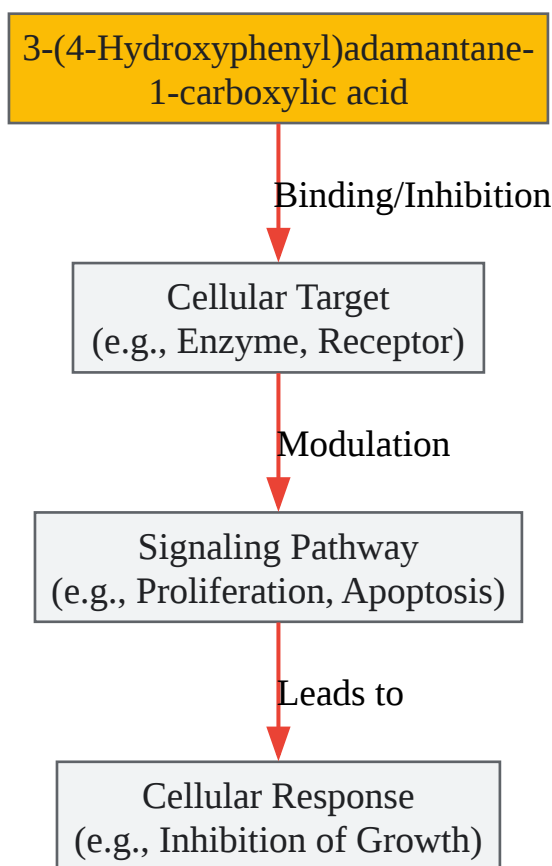
While direct biological data for **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** is not available, the broader class of adamantane derivatives has been shown to exhibit a range of biological activities.

Potential Therapeutic Areas:

- **Antiviral Activity:** Adamantane derivatives, such as amantadine and rimantadine, are known for their antiviral properties, particularly against the influenza A virus. The mechanism often involves the inhibition of the M2 ion channel, which is crucial for viral uncoating.
- **Antibacterial Activity:** Some adamantane-carboxylic acids have demonstrated inhibitory activity against various microorganisms, including Gram-positive bacteria. The proposed mechanism involves the alteration of bacterial cell membrane permeability.[\[6\]](#)
- **Anticancer Activity:** The rigid adamantane scaffold has been utilized in the design of anticancer agents. The lipophilic nature of the adamantane cage can facilitate cell membrane penetration.
- **Metabolic Diseases:** Certain adamantane carboxylic acid derivatives have been investigated as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis, suggesting potential applications in the treatment of obesity and diabetes.[\[7\]](#)

Hypothetical Signaling Pathway Involvement:

Given the known activities of related compounds, **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** could potentially interact with various cellular signaling pathways. For instance, if it possesses anticancer properties, it might modulate pathways involved in cell proliferation, apoptosis, or angiogenesis.



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Caption: A generalized logical workflow of a drug's mechanism of action.

Experimental Workflow for Biological Evaluation

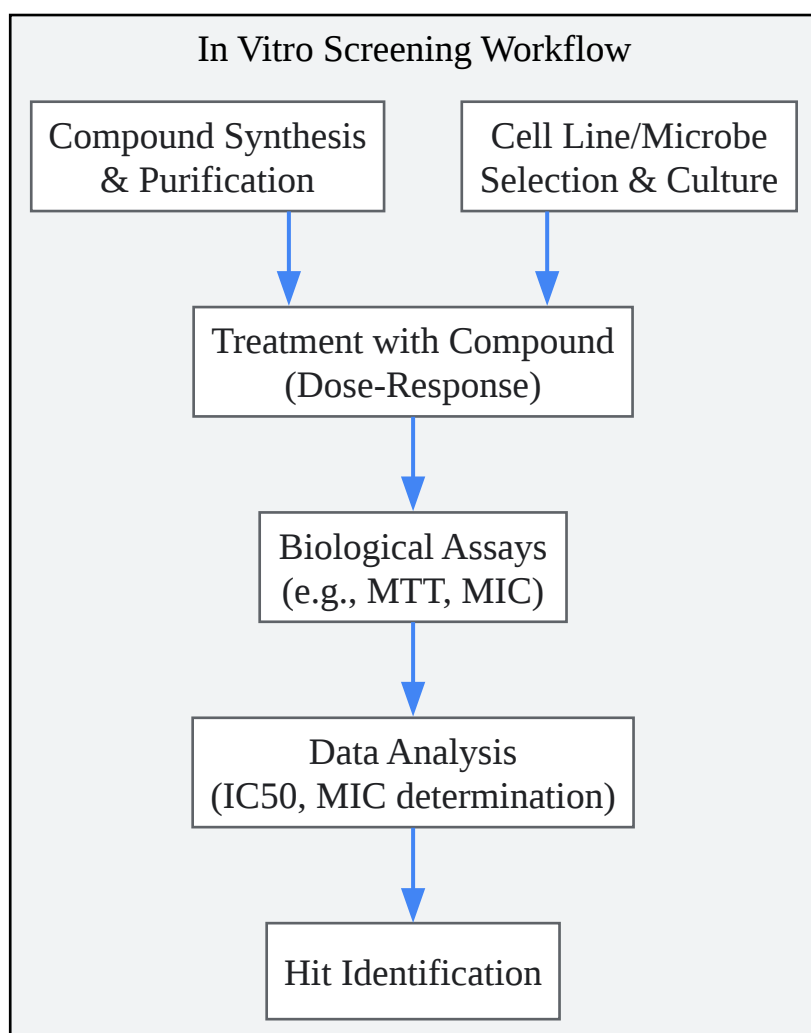
To assess the potential biological activities of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assay Workflow:

- **Compound Preparation:** The synthesized and purified compound would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
- **Cell Culture:** Relevant cell lines (e.g., cancer cell lines, bacterial strains, or virus-infected cells) would be cultured under appropriate conditions.
- **Treatment:** The cells would be treated with various concentrations of the compound.

- Assays: A battery of assays would be performed to assess different biological endpoints:
 - Cytotoxicity/Viability Assays (e.g., MTT, MTS): To determine the effect of the compound on cell proliferation and survival.
 - Enzyme Inhibition Assays: If a specific enzyme target is hypothesized (e.g., DGAT1), an in vitro assay would be conducted to measure the compound's inhibitory activity (IC₅₀).
 - Antimicrobial Assays (e.g., MIC determination): To evaluate the compound's ability to inhibit microbial growth.
 - Antiviral Assays (e.g., Plaque Reduction Assay): To quantify the reduction in viral replication in the presence of the compound.
- Data Analysis: The results would be analyzed to determine key parameters such as IC₅₀, EC₅₀, or MIC values.

Workflow for In Vitro Biological Screening



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Caption: A standard workflow for the in vitro screening of a novel chemical compound.

Conclusion

3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid represents an intriguing yet underexplored member of the adamantane family. While specific data on its synthesis and biological activity are sparse, its structural similarity to other biologically active adamantane derivatives suggests it may hold significant potential in various therapeutic areas. The hypothetical synthetic routes and experimental workflows presented in this guide provide a foundational framework for future research into this promising compound. Further investigation is warranted to fully elucidate its chemical properties and biological functions.

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